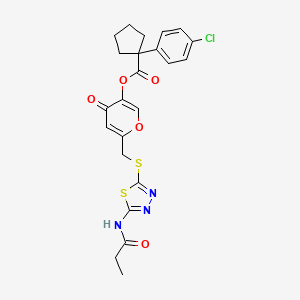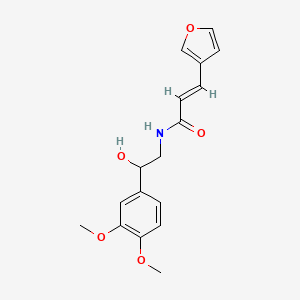![molecular formula C17H20N2O4 B2863901 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 833431-05-3](/img/structure/B2863901.png)
4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound . It contains a bicyclo[2.2.1]heptane core structure, which is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bicyclo[2.2.1]heptane core structure with various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, the carboxamide group could potentially undergo hydrolysis, reduction, or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of crystal structures of cyclohexanone derivatives, including compounds with similar bicyclic and nitrophenyl components, has provided insights into their molecular interactions. For example, the analysis of a cyclohexanone derivative revealed the cyclohexane ring's chair conformation and the phenyl ring's planar structure, highlighting the importance of intramolecular hydrogen bonding and molecular packing in determining the compound's physical properties (Ravikumar & Mehdi, 1993).
Synthesis and Chemical Transformations
The development of methods for synthesizing building blocks for various substances, including those with potential anticonvulsant and antimicrobial activities, demonstrates the utility of bicyclic and nitrophenyl-containing compounds in organic synthesis. A study described a multigram-scale procedure using camphor as a starting material to produce a nitro-imine derivative, showcasing the flexibility of these compounds in synthetic chemistry (Silva et al., 2020).
Catalysis and Enantioselectivity
Research on bicyclic systems in organocatalytic reactions, such as the aldol reaction, indicates that these compounds can enhance enantioselectivity, providing valuable tools for asymmetric synthesis. The study of a bicyclic carboxylic acid's catalytic potential in direct aldol reactions revealed improved selectivity over monocyclic analogues, underlining the structural influence on catalytic performance (Armstrong et al., 2009).
Polymer Chemistry
Investigations into the polymerization processes of bicyclic compounds have led to advancements in the creation of novel polymers. For instance, the cationic polymerization of a dioxabicyclo[2.2.1]heptane demonstrated the production of oligomers with potential applications in materials science, highlighting the role of bicyclic structures in developing new polymeric materials (Okada, Sumitomo, & Irii, 1976).
Biological Activities
Though the focus is on non-biological applications, it's worth noting that related structures have been explored for their biological activities, such as antimicrobial properties. This indicates the broader potential of bicyclic and nitrophenyl compounds beyond the requested scope (da Silva et al., 2015).
Future Directions
properties
IUPAC Name |
4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)18-11-4-6-12(7-5-11)19(22)23/h4-7H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTUBXBUKPQVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

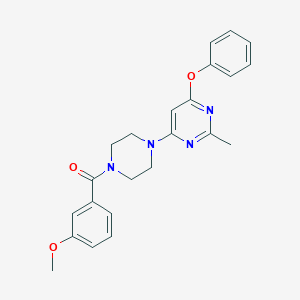
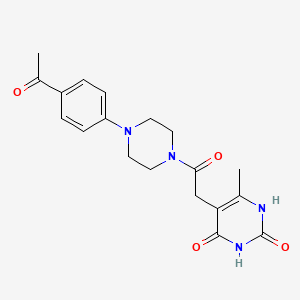
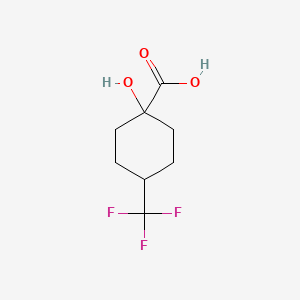
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)

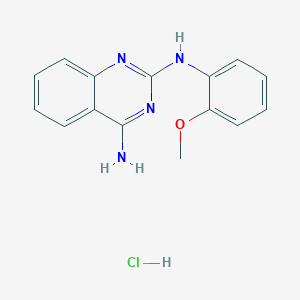
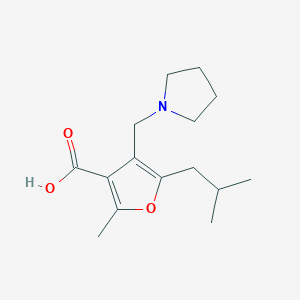
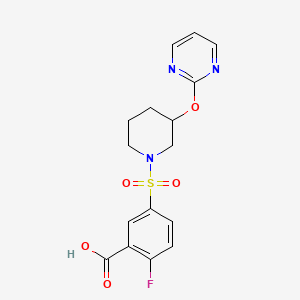
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2863834.png)

